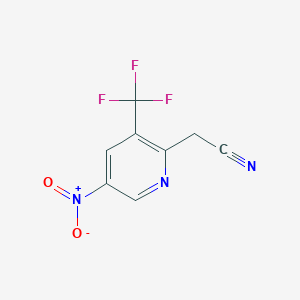

2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile

CAS No.: 1627857-06-0

Cat. No.: VC2736561

Molecular Formula: C8H4F3N3O2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1627857-06-0 |

|---|---|

| Molecular Formula | C8H4F3N3O2 |

| Molecular Weight | 231.13 g/mol |

| IUPAC Name | 2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 |

| Standard InChI Key | JHLCLALPGFWTGY-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Identification

2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is precisely identified through several standard chemical identifiers. This compound is registered under CAS number 1627857-06-0 and has a molecular formula of C8H4F3N3O2. The compound's IUPAC name accurately describes its chemical structure, with systematic placement of functional groups around the pyridine core. Its molecular weight has been determined to be 231.13 g/mol, reflecting the presence of multiple heavy atoms including fluorine, nitrogen, and oxygen.

Structural Characteristics

The molecular structure of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile features a pyridine ring as its core, with three key functional groups strategically positioned. The nitro group (-NO2) is attached at the 5-position of the pyridine ring, while the trifluoromethyl group (-CF3) occupies the 3-position. At the 2-position, an acetonitrile group (-CH2CN) is attached, completing the characteristic structure of this compound. The strategic positioning of these functional groups creates a unique electronic distribution across the molecule, influencing its chemical behavior and reactivity patterns.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C8H4F3N3O2 |

| Molecular Weight | 231.13 g/mol |

| Physical State | Solid |

| Melting Point | 158°C |

| Boiling Point | 345.5±42.0°C |

| Density | 1.6±0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethyl acetate |

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which is a crucial parameter for biological membrane penetration and interaction with hydrophobic protein domains. The nitro group, being electron-withdrawing, affects the electron distribution across the pyridine ring, making certain positions more susceptible to nucleophilic attack. The nitrile group serves as a hydrogen bond acceptor, enabling specific interactions with biological macromolecules.

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves multiple reaction steps starting from suitable pyridine derivatives. A common approach involves nitration of a 3-(trifluoromethyl)pyridine derivative followed by functionalization at the 2-position with an acetonitrile group. This process often requires controlled reaction conditions to ensure regioselectivity and optimal yields.

By analogy with the patented synthesis of 2-[3-chloro-5(trifluoromethyl)pyridine-2-yl]acetonitrile, which reports yields exceeding 97% using catalytic methods, similar approaches for our target compound might achieve comparable results with appropriate modifications .

Chemical Reactivity Profile

Key Reaction Types

2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile can participate in various chemical reactions, largely determined by its functional groups. The compound undergoes several significant reaction types:

-

Oxidation Reactions: The nitro group can be further oxidized under strong oxidative conditions, although such reactions are less common due to the already high oxidation state of the nitrogen in the nitro group.

-

Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents. This transformation is particularly valuable in creating amine derivatives for further functionalization or improving water solubility.

-

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro and trifluoromethyl groups, makes certain positions susceptible to nucleophilic attack.

-

Reactions Involving the Nitrile Group: The acetonitrile moiety can undergo hydrolysis to form carboxylic acids, reduction to form amines, or addition reactions to form various derivatives.

Reaction Mechanisms

The mechanisms of these reactions are influenced by the electronic effects of the nitro and trifluoromethyl groups. For instance, in nucleophilic substitution reactions, these electron-withdrawing groups enhance the electrophilicity of the pyridine ring, facilitating attack by nucleophiles. The reduction of the nitro group typically proceeds through a series of electron and proton transfer steps, forming nitroso, hydroxylamine, and eventually amine intermediates.

The reactivity of the nitrile group involves nucleophilic addition to the carbon-nitrogen triple bond, which can lead to various functional group transformations. These mechanistic pathways provide versatility in using 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile as a building block for more complex molecules.

Structural Transformations

Structural transformations of this compound can lead to a diverse array of derivatives with potentially enhanced or modified properties. Table 3 summarizes key structural transformations and their potential applications.

Table 3: Key Structural Transformations and Applications

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Nitro Reduction | H2, Pd/C or Na2S2O4 | Amino (-NH2) | Enhanced water solubility, conjugation point |

| Nitrile Hydrolysis | Acid or base, H2O | Carboxylic acid (-COOH) | Improved binding to protein targets |

| Nitrile Reduction | LiAlH4 or H2, Raney Ni | Aminomethyl (-CH2NH2) | Modified hydrogen bonding profile |

| Trifluoromethyl Substitution | Strong nucleophiles | Various, depending on nucleophile | Altered lipophilicity and metabolic stability |

These transformations extend the utility of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile as an intermediate in the synthesis of compounds with tailored properties for specific applications.

Biological Activity

Antimicrobial Properties

Research indicates that compounds structurally similar to 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile exhibit antimicrobial properties. The presence of a nitro group on aromatic rings has historically been associated with antibacterial activity, as seen in clinically used drugs such as nitrofurantoin and metronidazole. The nitro group can undergo enzymatic reduction in microbial cells, generating reactive intermediates that damage cellular components.

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes and reach intracellular targets. This combination of features suggests potential effectiveness against both gram-positive and gram-negative bacteria, although specific studies on this exact compound would be needed to confirm such activity.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile and similar compounds is crucial for rational design of derivatives with enhanced biological activity. Table 4 presents a hypothetical analysis of how each structural feature might contribute to biological activity.

Table 4: Structure-Activity Relationship Analysis

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Pyridine Ring | Core scaffold for protein binding; electron-deficient nature facilitates interactions with electron-rich biomolecules |

| Nitro Group (-NO2) | Potential for bioreduction to reactive species; electron-withdrawing effect enhances reactivity of the ring |

| Trifluoromethyl Group (-CF3) | Enhances lipophilicity; improves metabolic stability; provides electronic effects that influence binding affinity |

| Acetonitrile Group (-CH2CN) | Hydrogen bond acceptor; potential reactive site for covalent binding; modulates electronic properties of the molecule |

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile, including 2-[3-chloro-5(trifluoromethyl)pyridine-2-yl]acetonitrile, which differs only in having a chloro group instead of a nitro group at the 5-position . Other analogs include compounds with variations in the substitution pattern or with different functional groups at key positions.

These structural analogs provide valuable insights into the structure-property relationships of this class of compounds. By comparing their physical, chemical, and biological properties, researchers can identify key structural features that contribute to specific activities or properties of interest.

Functional Comparisons

The functional properties of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile can be compared with those of its analogs to understand the impact of specific structural modifications. Table 5 presents a comparison with selected structurally related compounds.

Table 5: Comparison with Structurally Related Compounds

| Compound | Key Structural Difference | Relative Lipophilicity | Potential Biological Activity Differences |

|---|---|---|---|

| 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile | Reference compound | Reference value | Reference activity |

| 2-[3-chloro-5(trifluoromethyl)pyridine-2-yl]acetonitrile | Chloro instead of nitro at 5-position | Lower | May lack nitro-related redox activity; different electronic distribution |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Hydroxyl instead of acetonitrile at 2-position | Lower | Different hydrogen bonding profile; lacks nitrile reactivity |

| 2-(5-Amino-3-(trifluoromethyl)pyridin-2-yl)acetonitrile | Amino instead of nitro at 5-position | Lower | Different electronic properties; potential for derivatization |

These comparisons highlight how subtle structural changes can significantly impact the properties and potential applications of these compounds. The replacement of the nitro group with a chloro group, as in 2-[3-chloro-5(trifluoromethyl)pyridine-2-yl]acetonitrile, changes the electronic distribution across the pyridine ring and eliminates the potential for nitro-specific reactions while retaining the lipophilic character imparted by the trifluoromethyl group .

Current Research and Future Directions

Recent Research Findings

Research on pyridine-based compounds with similar functionalities has shown promising results in various applications. For instance, derivatives with similar structural features have demonstrated antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. While specific studies on 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile may be limited in the current literature, these findings suggest potential directions for investigation.

The development of efficient synthetic routes for related compounds, as evidenced by patent literature for 2-[3-chloro-5(trifluoromethyl)pyridine-2-yl]acetonitrile, indicates ongoing interest in this class of compounds . These synthetic advancements may be adaptable for our target compound, potentially enabling more efficient production methods.

Emerging Applications

Emerging applications for compounds like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile span multiple fields. In medicinal chemistry, there is growing interest in developing selective kinase inhibitors, an area where structurally similar compounds have shown promise. The compound's electronic properties may enable specific interactions with key enzymes involved in disease pathways.

In agrochemical research, the trend toward more environmentally friendly pesticides with novel modes of action presents opportunities for compounds with unique structural features. The incorporation of fluorinated groups is a common strategy in modern agrochemical design, aligning with the structural characteristics of our target compound.

Future Research Opportunities

Several promising research directions could expand our understanding and application of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile:

-

Systematic structure-activity relationship studies to optimize biological activity

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of potential applications in emerging fields such as materials science

-

Investigation of specific protein targets and binding modes to guide rational drug design

-

Assessment of environmental fate and toxicological profiles to ensure safety in various applications

These research opportunities could unlock new applications and enhance the utility of this compound across multiple scientific and industrial domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume